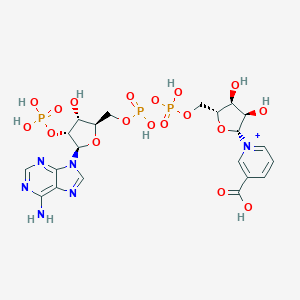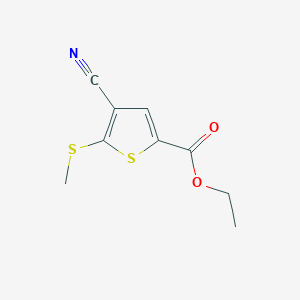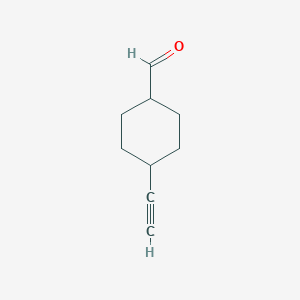
4-乙炔基环己甲醛
描述
4-Ethynylcyclohexanecarboxaldehyde (ECCA) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound has a cyclohexane ring with an aldehyde group and an ethynyl group attached to it. ECCA is a versatile compound that has been used in various scientific research applications, including drug development, catalysis, and material science.
科学研究应用
碱性碳催化二氢吡啶的制备
:
- 该研究讨论了使用碱性碳作为催化剂,不同取代的苯甲醛与氰基乙酸乙酯缩合。这些产物在药物中具有应用,特别是在钙通道阻滞剂中(Perozo-Rondón 等,2006)。
α,β-不饱和醛的高对映选择性有机催化形式[3 + 3]-环加成:
- 本文报道了α,β-不饱和醛的高对映选择性有机催化碳[3 + 3]级联环加成,该反应在合成各种化合物(如(-)-异薄荷醇水合物和(-)-古巴醇)中具有应用(Hong 等,2006)。
离子液体氢氟化物盐中的 Prins 环化:
- 这项研究涉及在离子液体氢氟化物盐中均烯醇与各种醛的 Prins 环化,从而合成 4-氟代四氢吡喃、噻环己烷和哌啶(岸,稻木,伏神,2008)。
从偶氮查耳酮合成和表征一些新的吲唑酮和碳酰肼衍生物:
- 本文描述了从偶氮查耳酮合成新的化合物,如吲唑酮和碳酰肼衍生物,这些化合物在药物化学中具有潜在应用(Mhmood & Roof, 2022)。
脯氨酸催化的不对称分子间羟醛反应立体选择性的量子力学预测:
- 这项研究涉及量子力学计算,以预测环己酮与苯甲醛的羟醛反应的结果,这与有机合成有关(Bahmanyar 等,2003)。
醛和丁二烯酸酯的 NHC 催化反应的机制和立体选择性起源:
- 这项研究提出了对苯甲醛和丁二烯酸酯反应的机理和立体选择性的计算研究,该反应由 N-杂环卡宾催化(Li, Zhang, & Li, 2020)。
4-甲氧基羰基-4-甲基-3-(三甲基甲硅烷基)-2,5-环己二烯-1-酮的光化学和酸催化重排:
- 本文讨论了特定环己二烯酮衍生物的合成及其随后的光化学和酸催化重排,这在有机光化学领域具有重要意义(Schultz & Antoulinakis, 1996)。
在绿色催化剂和水性介质存在下生成 4-取代的 1, 4-二氢吡啶衍生物的全动力学和机理研究:
- 本研究重点研究了生成 4-取代的 1, 4-二氢吡啶衍生物的反应动力学,这在药物化学中很重要(Habibi-Khorassani 等,2020)。
属性
IUPAC Name |
4-ethynylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-8-3-5-9(7-10)6-4-8/h1,7-9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPJGBXVJLMLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

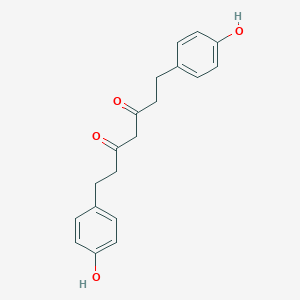


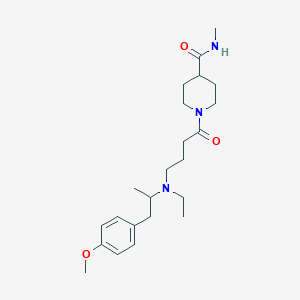

![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)
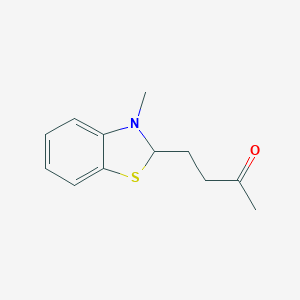
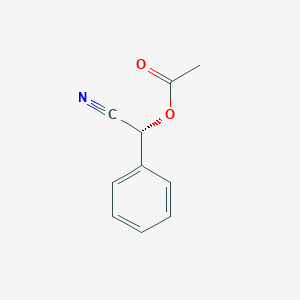
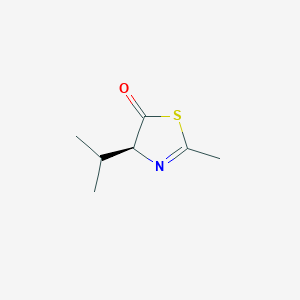
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)
